An In-depth Technical Guide to 3,5-Dimethylpyridin-2-amine
An In-depth Technical Guide to 3,5-Dimethylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyridin-2-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, representative synthetic and analytical methodologies, and its role in the context of medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Chemical Identity and Structure
The nomenclature and structural details of 3,5-Dimethylpyridin-2-amine are fundamental for its accurate identification and utilization in chemical synthesis.
IUPAC Name: 3,5-dimethylpyridin-2-amine[1]
Synonyms: 2-Amino-3,5-dimethylpyridine, 3,5-Lutidin-2-amine
Chemical Structure:
Molecular Formula: C₇H₁₀N₂[2]
CAS Number: 41995-30-6[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 3,5-Dimethylpyridin-2-amine is presented in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 122.17 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 1.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Exact Mass | 122.084398 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 122.084398 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 9 | --INVALID-LINK-- |
| Complexity | 99.9 | --INVALID-LINK-- |
Experimental Protocols
Representative Synthesis Protocol: Chichibabin Amination
The synthesis of 3,5-Dimethylpyridin-2-amine can be achieved through various methods, with the Chichibabin reaction being a classical and effective approach for the amination of pyridines. The following is a representative protocol adapted from the synthesis of similar aminopyridines.
Reaction:
3,5-Dimethylpyridine + Sodium Amide → 3,5-Dimethylpyridin-2-amine
Materials:
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3,5-Dimethylpyridine (3,5-Lutidine)
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Sodium amide (NaNH₂)
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Inert solvent (e.g., Toluene or Xylene)
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Ammonium chloride (NH₄Cl) solution
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Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
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Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium amide in an inert solvent.
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Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere.
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Slowly add 3,5-Dimethylpyridine to the refluxing suspension over a period of 1-2 hours.
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Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC or GC. The reaction mixture will typically turn reddish-brown.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.
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Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 3,5-Dimethylpyridin-2-amine.
Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and identity of synthesized 3,5-Dimethylpyridin-2-amine can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a general method that can be optimized for specific instrumentation and requirements.
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Trifluoroacetic acid (as a mobile phase modifier)
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3,5-Dimethylpyridin-2-amine standard for reference
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid modifier (e.g., 0.1% formic acid) to improve peak shape. The exact ratio may need to be optimized.
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Standard Solution Preparation: Prepare a stock solution of 3,5-Dimethylpyridin-2-amine of known concentration in the mobile phase.
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Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a similar concentration as the standard solution.
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Chromatographic Conditions:
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Flow rate: 1.0 mL/min
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Injection volume: 10 µL
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Column temperature: 25 °C
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Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
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Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity of the sample can be estimated by the relative area of the main peak.
Role in Kinase Inhibitor Synthesis and Signaling Pathway Inhibition
3,5-Dimethylpyridin-2-amine is a valuable scaffold in the design and synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common strategy in the design of competitive inhibitors.
The following diagram illustrates the logical workflow from the precursor, 3,5-Dimethylpyridin-2-amine, to a generic kinase inhibitor and its subsequent effect on a signaling pathway.
This diagram illustrates that 3,5-Dimethylpyridin-2-amine serves as a key precursor in the synthesis of kinase inhibitors through reactions like palladium-catalyzed cross-coupling. The resulting inhibitor then binds to the target kinase, preventing the phosphorylation of its substrate. This inhibition disrupts the downstream signaling cascade, ultimately leading to the modulation of a cellular response, such as the inhibition of cell proliferation in the case of cancer. The versatility of the 2-aminopyridine scaffold allows for the generation of diverse libraries of compounds to target a wide range of kinases.
References
- 1. 3,5-Dimethyl-2-pyridinamine hydrochloride | C7H11ClN2 | CID 75531064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 41995-30-6|3,5-Dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
